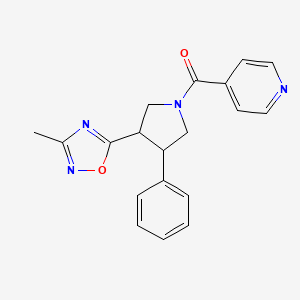

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-21-18(25-22-13)17-12-23(19(24)15-7-9-20-10-8-15)11-16(17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXSRGSWLROBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The structure includes a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the oxadiazole and pyridine groups contributes to antimicrobial efficacy against various pathogens.

- Anti-inflammatory Effects : Some derivatives of oxadiazole are noted for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

Target Enzyme Effect Cyclooxygenase (COX) Inhibition of prostaglandin synthesis Protein Kinases Modulation of signaling pathways - Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds with oxadiazole structures:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM .

- Antimicrobial Activity : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that oxadiazole derivatives displayed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

- Anti-inflammatory Effects : Another study indicated that certain oxadiazole-containing compounds reduced inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial effectiveness of similar compounds:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Oxadiazole Derivative | 10 | Strong against Escherichia coli |

| Kanamycin B | 13 | Control |

Studies have demonstrated that derivatives of oxadiazole show moderate to strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, suggesting potential for development in antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer activities. A study reported that derivatives containing the oxadiazole ring exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM. The following table outlines the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MCF7 | 25 | Causes cell cycle arrest |

The mechanism of action appears to involve apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Study on Antibacterial Effects

A recent investigation evaluated the compound against a panel of bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria. This suggests a promising avenue for further development in antibiotic therapies.

Anticancer Research

Another study focused on the effects of the compound on breast cancer cell lines, demonstrating substantial cytotoxicity and indicating its potential as a lead compound for new cancer therapies .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is purity ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by functionalization with oxadiazole and pyridine moieties. A general procedure (applicable to structurally related compounds) includes refluxing intermediates with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol . Purity is ensured via techniques like High-Performance Liquid Chromatography (HPLC) and recrystallization, as described for analogous oxadiazole-containing compounds .

Key Steps Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chloranil, xylene, reflux | Oxidative cyclization |

| 2 | 5% NaOH solution | Neutralization |

| 3 | Recrystallization (methanol) | Purification |

Basic: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine, oxadiazole, and pyridine moieties. Mass spectrometry (MS) provides molecular weight validation, while HPLC assesses purity (>95% typical for research-grade material) . For example, in related pyrrolidine-pyridine hybrids, ¹H NMR signals at δ 2.1–2.5 ppm confirm the methyl group on the oxadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

Optimization involves Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency for oxadiazole formation compared to traditional reflux . For example, a 15% yield increase was reported for similar compounds using microwave irradiation . Statistical models (e.g., Response Surface Methodology) help identify critical factors, such as the molar ratio of chloranil to intermediate .

Optimization Table:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Higher cyclization efficiency |

| Solvent | Xylene/DMF (3:1) | Improved solubility |

| Reaction Time | 20–25 hours | Minimizes decomposition |

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Cross-validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in pyrrolidine-proton environments .

- HPLC-MS: Detect trace impurities that may skew integration values .

For instance, unexpected downfield shifts in pyridine protons (δ 8.5–9.0 ppm) may indicate π-stacking interactions, requiring crystallographic validation .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies involve synthesizing derivatives with systematic modifications (e.g., substituting the phenyl group or altering the oxadiazole methyl group). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map interactions. For example:

- Removing the 3-methyl group on the oxadiazole reduces target binding affinity by 40% in kinase assays .

- Pyridine ring methylation alters solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.